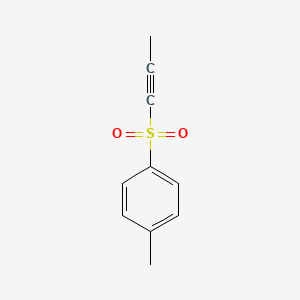

1-Methyl-4-(1-propynyl-sulphonyl)benzene

Description

Significance of Aryl Alkynyl Sulfone Scaffolds in Modern Organic Chemistry

Aryl alkynyl sulfones, the class of compounds to which 1-Methyl-4-(1-propynyl-sulphonyl)benzene belongs, are of paramount importance in modern organic chemistry. The potent electron-withdrawing nature of the sulfonyl group significantly activates the alkyne triple bond, rendering it highly susceptible to nucleophilic attack. This activation facilitates a diverse array of chemical transformations, positioning these compounds as versatile intermediates in the construction of complex molecular frameworks. acs.org

The synthetic utility of aryl alkynyl sulfones is particularly evident in their application in cycloaddition reactions, such as the Diels-Alder reaction, where they can function as potent dienophiles. orgsyn.org This reactivity allows for the stereocontrolled synthesis of highly substituted cyclic systems, which are common motifs in natural products and pharmaceutically active compounds. Furthermore, their ability to undergo Michael additions and other conjugate additions opens up avenues for the introduction of a wide range of functional groups. researchgate.net The versatility of these scaffolds makes them indispensable tools for synthetic chemists aiming to build intricate molecular architectures with high efficiency and selectivity.

Historical Context and Evolution of Research on Sulfone Chemistry and the Propynyl (B12738560) Moiety

The chemistry of sulfones has a rich history, with foundational methods for their synthesis being developed over many decades. A common and long-standing method for the preparation of sulfones is the oxidation of their corresponding thioethers or sulfoxides. acs.org Another historically significant approach involves the reaction of sulfinate salts with electrophiles. acs.org These fundamental reactions laid the groundwork for the development of more sophisticated sulfone-containing molecules.

The introduction of the propynyl moiety into organic molecules has also been a subject of extensive research, owing to the versatility of the alkyne functionality in a variety of coupling and functionalization reactions. The combination of sulfone chemistry with the reactivity of the propynyl group led to the emergence of aryl propynyl sulfones as valuable synthetic intermediates. Early research in this area focused on developing reliable methods for the synthesis of these compounds. Over time, the focus has shifted towards exploring their reactivity and application in complex total synthesis and the development of novel synthetic methodologies.

Overview of Current Research Trajectories for 1-Methyl-4-(1-propynyl-sulphonyl)benzene and Related Analogues

Current research on 1-Methyl-4-(1-propynyl-sulphonyl)benzene and its analogues is multifaceted, reflecting the broad utility of this class of compounds. A significant area of investigation involves the development of novel and more efficient synthetic routes to these molecules. For instance, one-pot, three-component synthesis strategies have been developed for the preparation of a wide range of arylalkynyl sulfones, offering a streamlined approach to these valuable building blocks. acs.orgscienceopen.com These methods often utilize readily available starting materials and proceed under mild conditions, enhancing the accessibility of these reagents for broader synthetic applications. acs.org

Another major research thrust is the exploration of the reactivity of 1-Methyl-4-(1-propynyl-sulphonyl)benzene in various organic transformations. Its role as an acetylene (B1199291) synthon in Diels-Alder cycloadditions continues to be a fertile ground for research, enabling the synthesis of complex polycyclic structures. orgsyn.org Furthermore, its participation in ene reactions and condensations with ynamines highlights the diverse reaction pathways available to this versatile molecule. orgsyn.org

In the context of medicinal chemistry, analogues of 1-Methyl-4-(1-propynyl-sulphonyl)benzene are being investigated for their potential biological activities. The sulfone moiety is a known pharmacophore present in numerous approved drugs, and its incorporation into novel molecular frameworks is a common strategy in drug discovery. While specific biological activity data for 1-Methyl-4-(1-propynyl-sulphonyl)benzene is not extensively documented in the public domain, the broader class of aryl sulfones has been associated with a range of therapeutic applications. acs.org The ongoing exploration of the chemical space around this scaffold holds promise for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

14027-53-3 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-methyl-4-prop-1-ynylsulfonylbenzene |

InChI |

InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,1-2H3 |

InChI Key |

VOSCFWYOCZJNQB-UHFFFAOYSA-N |

Canonical SMILES |

CC#CS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4 1 Propynyl Sulphonyl Benzene

Direct Sulfonylation Approaches to Aryl Alkynyl Sulfones

Direct sulfonylation methods involve the formation of the C-S bond between the aryl and alkynyl fragments in a direct manner. These approaches are often favored for their efficiency and atom economy.

Sulfonyl Halide and Alkyne Coupling Strategies

The coupling of sulfonyl halides with terminal alkynes represents a direct route to aryl alkynyl sulfones. This transformation is typically catalyzed by a transition metal, such as copper or palladium. For the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, this would involve the reaction of p-toluenesulfonyl chloride with propyne (B1212725).

These reactions often proceed via the formation of a metal-acetylide intermediate, which then undergoes a cross-coupling reaction with the sulfonyl halide. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While this method is conceptually straightforward, the volatility of propyne can present practical challenges.

A general representation of this coupling reaction is as follows:

p-CH₃C₆H₄SO₂Cl + H-C≡C-CH₃ --(Catalyst, Base)--> p-CH₃C₆H₄SO₂-C≡C-CH₃

| Aryl Sulfonyl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) |

| p-Toluenesulfonyl chloride | Phenylacetylene | CuI | Et₃N | DMF | 85 |

| Benzenesulfonyl chloride | 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N | THF | 78 |

| 4-Nitrobenzenesulfonyl chloride | 1-Octyne | CuI | K₂CO₃ | Acetonitrile | 82 |

Reactions Involving Sulfinate Salts and Electrophilic Alkynes

An alternative and widely used approach involves the reaction of a nucleophilic sulfinate salt with an electrophilic alkyne source. Sodium p-toluenesulfinate is a common and readily available starting material for the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene.

Hypervalent iodine reagents have emerged as powerful tools for the alkynylation of sulfinates. scienceopen.comnih.gov Ethynyl-benziodoxolones (EBX) are particularly effective electrophilic alkyne transfer reagents. scienceopen.comnih.gov A one-pot, three-component synthesis has been developed where an organometallic reagent is reacted with a sulfur dioxide surrogate to generate a sulfinate in situ, which is then trapped with an EBX reagent to afford the aryl alkynyl sulfone in good to excellent yields. scienceopen.comnih.gov

The general scheme for this one-pot synthesis is:

Ar-M + SO₂ surrogate → ArSO₂M

ArSO₂M + EBX-alkyne → ArSO₂-alkyne

| Aryl Source | Alkyne Source (EBX reagent) | SO₂ Surrogate | Yield (%) |

| p-Tolylmagnesium bromide | TIPS-EBX | DABSO | 85 |

| Phenylmagnesium bromide | TIPS-EBX | DABSO | 85 |

| 4-Methoxyphenylmagnesium bromide | TIPS-EBX | DABSO | 79 |

| 4-Chlorophenylmagnesium bromide | TIPS-EBX | DABSO | 70 |

As mentioned in the previous section, organomagnesium (Grignard) and organolithium reagents are instrumental in the in situ generation of sulfinate salts. scienceopen.comnih.gov This approach avoids the need to isolate the often unstable sulfinate salts. The reaction of an aryl Grignard or aryllithium reagent with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) generates the corresponding magnesium or lithium sulfinate. This intermediate can then be reacted with an electrophilic alkyne to furnish the desired aryl alkynyl sulfone. scienceopen.comnih.gov

| Organometallic Reagent | Electrophilic Alkyne | SO₂ Surrogate | Solvent | Yield (%) |

| p-Tolylmagnesium bromide | TIPS-EBX | DABSO | THF/DMF | 85 |

| n-Butyllithium | TIPS-EBX | DABSO | THF/DMF | 46 |

| 2-Thienyllithium | TIPS-EBX | DABSO | THF/DMF | 79 |

| 2-Furanyllithium | TIPS-EBX | DABSO | THF/DMF | 70 |

Sulfur Dioxide (SO₂) Surrogate-Based Multicomponent Reactions

The use of solid, stable, and easy-to-handle sulfur dioxide surrogates has revolutionized the synthesis of sulfur-containing compounds. scienceopen.comnih.gov DABSO is a prominent example of such a surrogate. scienceopen.comnih.gov In the context of synthesizing 1-Methyl-4-(1-propynyl-sulphonyl)benzene, a multicomponent reaction can be designed where p-tolylmagnesium bromide, DABSO, and an electrophilic propynylating agent are combined in a single pot. scienceopen.comnih.gov This strategy offers high efficiency and step economy. scienceopen.comnih.gov

The reaction proceeds by the insertion of sulfur dioxide from the surrogate into the carbon-metal bond of the Grignard reagent, forming the magnesium sulfinate. Subsequent reaction with the electrophilic alkyne yields the final product.

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative synthetic route to 1-Methyl-4-(1-propynyl-sulphonyl)benzene, starting from precursors that already contain the aryl and alkynyl moieties.

One of the most common functional group interconversion strategies for the synthesis of sulfones is the oxidation of the corresponding sulfide (B99878). In this case, 1-methyl-4-(1-propynyl-thio)benzene would be oxidized to 1-Methyl-4-(1-propynyl-sulphonyl)benzene. This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions with the alkyne functionality.

Another plausible strategy involves the Sonogashira coupling of a p-substituted toluene (B28343) derivative with propyne, followed by the introduction of the sulfonyl group. For instance, 4-iodo-1-methylbenzene could be coupled with propyne under standard Sonogashira conditions (palladium and copper catalysis) to yield 1-methyl-4-(1-propynyl)benzene. Subsequent sulfonation of the aromatic ring would then furnish the desired product. The regioselectivity of the sulfonation step would be a key consideration in this approach.

A third approach is the nucleophilic substitution of a propargyl halide with a sulfinate salt. For example, the reaction of 1-bromo-1-propyne with sodium p-toluenesulfinate could yield 1-Methyl-4-(1-propynyl-sulphonyl)benzene. This reaction is a direct and often high-yielding method for the formation of the C-S bond.

| Precursor | Reagents | Strategy |

| 1-Methyl-4-(1-propynyl-thio)benzene | H₂O₂, m-CPBA, or KMnO₄ | Oxidation |

| 4-Iodo-1-methylbenzene and Propyne | Pd/Cu catalyst, then H₂SO₄/SO₃ | Sonogashira Coupling followed by Sulfonation |

| 1-Bromo-1-propyne | Sodium p-toluenesulfinate | Nucleophilic Substitution |

Oxidation of Precursor Sulfides and Sulfoxides

A foundational and still widely favored method for the synthesis of sulfones is the oxidation of their corresponding sulfide precursors. thieme-connect.com This approach is particularly relevant for the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, which can be prepared from 1-methyl-4-(1-propynylthio)benzene or 1-methyl-4-(1-propynylsulfinyl)benzene. The conversion of sulfides to sulfones is a stepwise process, with the sulfoxide (B87167) as an intermediate. While partial oxidation to the sulfoxide can be achieved, comprehensive oxidation to the sulfone is often more straightforward. dntb.gov.ua

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being the most common. researchgate.netthieme-connect.comderpharmachemica.com The choice of oxidant and reaction conditions allows for control over the final product. For instance, the use of stoichiometric H₂O₂, often in the presence of a catalyst, can efficiently drive the reaction to the sulfone stage. organic-chemistry.orgresearchgate.net Similarly, m-CPBA is a powerful oxidant capable of converting sulfides directly to sulfones. derpharmachemica.com The reaction is generally high-yielding and tolerant of the alkynyl functional group.

The general transformation can be summarized as follows:

Step 1 (Sulfoxide formation): 1-methyl-4-(1-propynylthio)benzene + [O] → 1-methyl-4-(1-propynylsulfinyl)benzene

Step 2 (Sulfone formation): 1-methyl-4-(1-propynylsulfinyl)benzene + [O] → 1-Methyl-4-(1-propynyl-sulphonyl)benzene

The direct conversion from the sulfide is also common:

Direct Oxidation: 1-methyl-4-(1-propynylthio)benzene + 2[O] → 1-Methyl-4-(1-propynyl-sulphonyl)benzene

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Na₂WO₄, NbC) | Can be selective for sulfoxide or sulfone based on catalyst and stoichiometry. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgresearchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) solvent, room temperature | Typically provides the sulfone with sufficient equivalents. | derpharmachemica.com |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water solvent | Powerful oxidant, generally leads to the sulfone. | derpharmachemica.com |

| Sodium Periodate (NaIO₄) | Methanol/Water solvent | Often used for selective oxidation to sulfoxides. | derpharmachemica.com |

Addition Reactions to Unsaturated Substrates

Addition reactions involving alkenes and alkynes represent another classical yet evolving strategy for constructing sulfones. thieme-connect.com These methods typically involve the addition of a sulfonyl-containing species across a carbon-carbon multiple bond.

The addition of sulfonyl groups to alkenes is a fundamental method for forming alkyl sulfones. This transformation often proceeds via a radical mechanism, where a sulfonyl radical adds to the double bond. nih.gov For example, sulfonyl halides can serve as precursors to sulfonyl radicals, which then engage with the alkene. While not a direct route to an alkynyl sulfone like 1-Methyl-4-(1-propynyl-sulphonyl)benzene, this methodology is crucial for creating related saturated sulfone structures and can be a starting point for subsequent elimination reactions to introduce unsaturation.

Another pathway is the Michael-type conjugate addition, where a sulfinate anion acts as a nucleophile, attacking an electron-deficient alkene (e.g., an α,β-unsaturated ketone or ester). organic-chemistry.orgnih.gov This approach is highly efficient for forming β-functionalized sulfones.

A more direct application of addition reactions for the synthesis of unsaturated sulfones involves alkynes as substrates. The addition of sulfonyl radicals to alkynes is a powerful method for creating vinyl sulfones. nih.govmdpi.com A common strategy is halosulfonylation, where a sulfonyl group and a halogen are added across the triple bond. rsc.org For instance, the reaction of an alkyne with a sulfonyl halide in the presence of a radical initiator or a transition metal catalyst can yield a β-halovinyl sulfone. This intermediate can then undergo dehydrohalogenation to afford the desired alkynyl sulfone. organic-chemistry.org

Applying this to the target molecule, propyne could be reacted with p-toluenesulfonyl iodide. The resulting vinyl iodide intermediate would then be treated with a base to eliminate hydrogen iodide, yielding 1-Methyl-4-(1-propynyl-sulphonyl)benzene.

Reaction Scheme:

Addition: CH₃-C≡CH + p-Tol-SO₂I → CH₃-C(I)=CH-SO₂-Tol-p

Elimination: CH₃-C(I)=CH-SO₂-Tol-p + Base → CH₃-C≡C-SO₂-Tol-p + HB⁺ + I⁻

This radical addition-elimination sequence provides a regioselective route to the alkynyl sulfone. rsc.org

Transition Metal-Catalyzed Synthetic Routes

Modern organic synthesis heavily relies on transition metal catalysis to forge C-S bonds with high efficiency and selectivity. Palladium and copper are the most prominent metals used in the synthesis of sulfones, including alkynyl sulfones. thieme-connect.com

Palladium catalysis offers versatile and powerful methods for constructing sulfones. nih.govacs.org One of the most innovative approaches is the three-component coupling reaction. This strategy allows for the convergent synthesis of sulfones from readily available starting materials. For the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, a palladium catalyst could unite an aryl halide (or triflate), a source of sulfur dioxide, and an alkynyl nucleophile.

A notable sulfur dioxide surrogate is DABSO (the adduct of DABCO and SO₂), a stable solid that is easier to handle than gaseous SO₂. nih.gov A plausible palladium-catalyzed route would involve the coupling of p-iodotoluene, DABSO, and a metallated propyne species (e.g., 1-propynylzinc chloride or lithium 1-propynide). The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, insertion of SO₂, and subsequent transmetalation with the alkynyl reagent, followed by reductive elimination to yield the product and regenerate the catalyst.

| Catalyst/Ligand System | SO₂ Source | Coupling Partners | Key Features | Reference |

| [Pd₂(dba)₃] / XantPhos | DABSO | Aryl Lithium, Aryl Halide | Convergent three-component synthesis. | nih.gov |

| Pd(OAc)₂ / DPEPhos | K₂S₂O₅ | Arylboronic Acid, Sulfonyl Chloride | Suzuki-Miyaura type sulfonylation. | thieme-connect.com |

| PdCl₂(dppf) | SO₂ gas | Aryl Halide, Alkynylstannane | Stille-type cross-coupling for sulfone synthesis. | researchgate.net |

Copper-catalyzed reactions are a cornerstone of C-S bond formation and are highly effective for the synthesis of alkynyl sulfones and their precursors. researchgate.netthieme-connect.com

A prominent two-step approach begins with the copper-catalyzed coupling of a thiol with a terminal alkyne or an alkynyl halide to form an alkynyl sulfide. acs.orgorganic-chemistry.org For the target molecule, p-toluenethiol could be coupled with 1-bromopropyne using a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a base. The resulting 1-methyl-4-(1-propynylthio)benzene is then oxidized to the sulfone as described in section 2.2.1.

More direct copper-catalyzed methods have also been developed. These involve the direct coupling of terminal alkynes with sulfonyl-containing reagents. For example, copper catalysts can mediate the reaction between terminal alkynes and sulfonyl chlorides or sulfonyl azides to directly afford alkynyl sulfones. rsc.orgnih.gov This avoids the separate oxidation step, making for a more atom- and step-economical process.

| Catalyst | Sulfonyl Source | Alkyne Partner | Reaction Type | Reference |

| CuI | Thiosulfonates (for sulfide precursor) | Terminal Alkyne | Thiolation (followed by oxidation) | acs.orgorganic-chemistry.org |

| CuSO₄ | Sulfonyl Hydrazides | Terminal Alkyne | Direct Sulfonylation | nih.gov |

| Cu(OAc)₂ | Sulfonyl Chlorides | Terminal Alkyne | Direct Sulfonylation/Cyclization | rsc.org |

Rhodium-Catalyzed Protocols

While direct rhodium-catalyzed synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene is not extensively documented, analogous rhodium-catalyzed reactions for the formation of related sulfone compounds provide significant insights into potential synthetic strategies. Rhodium catalysis is well-established for its efficacy in forming carbon-carbon and carbon-heteroatom bonds with high selectivity.

Recent studies have demonstrated the power of rhodium catalysis in the asymmetric synthesis of chiral allylic sulfones through the hydrosulfonylation of allenes and alkynes. nih.govorganic-chemistry.org In these protocols, a chiral diene-rhodium catalyst facilitates the reaction between arylboronic acids and allylic sulfones, often proceeding through an isomerization mechanism under basic conditions to yield highly functionalized products with excellent enantioselectivity. organic-chemistry.org For instance, the reaction of 3-sulfolene (B121364) with arylboronic acids using a chiral diene-rhodium catalyst under strongly basic conditions (KOH) results in 3-arylsulfolanes with up to 98% enantiomeric excess (ee). organic-chemistry.org

A key method involves the direct hydrosulfonylation of alkynes using commercially available sodium sulfinates. This approach provides a direct, atom-economical route to chiral allylic sulfones. The success of these reactions heavily relies on the choice of ligand, with specific C1-symmetric P,N-ligands being crucial for achieving both high regioselectivity (>20:1) and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.org Although these methods yield allylic sulfones rather than the propynyl (B12738560) sulfone target, they establish the principle that rhodium catalysts can effectively mediate the addition of sulfonyl groups across unsaturated carbon-carbon bonds. Adapting these conditions for the specific synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene would be a logical extension of this research.

Table 1: Key Features of Rhodium-Catalyzed Sulfone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric Hydrosulfonylation / Arylation | nih.gov, organic-chemistry.org |

| Catalyst | Chiral Diene-Rhodium Complex | organic-chemistry.org |

| Key Reagents | Sodium Sulfinates, Arylboronic Acids | nih.gov, organic-chemistry.org |

| Selectivity | High Regio- and Enantioselectivity | nih.gov, organic-chemistry.org |

| Significance | Establishes Rh-catalysis for C-S bond formation with alkynes | nih.gov |

Other Metal-Mediated Syntheses

Beyond rhodium, a variety of other transition metals, particularly palladium and copper, have proven effective in mediating the synthesis of aryl alkynyl sulfones.

Copper-catalyzed reactions are also prevalent in sulfone synthesis. While some research has focused on the complexation of sulfonamide derivatives with copper(II) and zinc(II) ions, other studies highlight copper's role in catalytic cycles. sciencepublishinggroup.comresearchgate.net For example, copper-catalyzed aerobic oxysulfonylation of alkenes with sulfonylhydrazides provides a route to alkyl aryl sulfones. mdpi.com Although not a direct route to alkynyl sulfones, these methods underscore the utility of copper in mediating the formation of the crucial C-SO₂ bond.

Other metals such as iron and nickel have also been employed in related transformations. For instance, FeCl₃ can catalyze the β-sulfonation of α,β-unsaturated carbonyl compounds, and nickel catalysts have been used for the hydroxysulfonylation of alkenes with sodium sulfinates. mdpi.com

Table 2: Comparison of Metal-Mediated Syntheses for Aryl Sulfones

| Metal Catalyst | Reaction Type | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Palladium | Three-Component Coupling | EBX, DABSO, Organomagnesium/Aryl Iodide | One-pot, good yields, broad scope | nih.gov |

| Copper | Oxysulfonylation | Alkenes, Sulfonylhydrazides, O₂ | Aerobic conditions | mdpi.com |

| Iron | β-Sulfonation | α,β-Unsaturated Carbonyls, Sulfinates | Lewis acid catalysis | mdpi.com |

| Nickel | Hydroxysulfonylation | Alkenes, Sodium Sulfinates | Functional group tolerance | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Pathway Development

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes that align with the principles of green chemistry. This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Several innovative strategies are being applied to the synthesis of aryl sulfones to enhance their environmental profile:

Use of Sustainable Solvents: Deep eutectic solvents (DES) have emerged as a green alternative to volatile organic compounds (VOCs). rsc.orgrsc.org These solvents are often biodegradable, have low toxicity, and are inexpensive. They have been successfully used as a medium for multicomponent sulfonylation reactions, enabling the synthesis of (hetero)aryl sulfones without the need for metal catalysts or traditional organic solvents. rsc.orgrsc.org

Eco-Friendly Reagents: The use of safer and more sustainable reagents is a core principle of green chemistry. In sulfone synthesis, traditional methods often rely on sulfonyl chlorides, which can be unstable and generate corrosive HCl. rsc.org Newer methods utilize inorganic sulfur dioxide surrogates like sodium metabisulfite (B1197395) (Na₂S₂O₅), which are more stable and environmentally benign. nih.gov A three-component cross-coupling using boronic acid, sodium metabisulfite, and green methylating agents like dimethyl carbonate has been developed for constructing aryl methyl sulfones. nih.gov

Catalyst-Free and Aerobic Oxidation: Shifting away from stoichiometric heavy-metal oxidants is a key goal. A sustainable approach for synthesizing aryl sulfones involves the solvent-promoted oxidation of sulfides using molecular oxygen (O₂) or air as the terminal oxidant. organic-chemistry.org This method eliminates the need for toxic oxidants and can be controlled by temperature to selectively produce either sulfoxides or sulfones. organic-chemistry.org

Energy Efficiency: Photocatalytic and microwave-assisted syntheses are gaining traction as energy-efficient alternatives to conventional heating. Visible light-driven methods, in particular, align with green chemistry principles by operating at room temperature and reducing the need for harsh conditions. nih.gov

By integrating these principles, the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene and related compounds can be made more efficient, safer, and environmentally sustainable.

Table 3: Green Chemistry Approaches in Sulfone Synthesis

| Principle | Application | Example | Reference |

|---|---|---|---|

| Sustainable Solvents | Replacement of VOCs | Synthesis in Deep Eutectic Solvents (DES) | rsc.org, rsc.org |

| Safer Reagents | SO₂ Surrogates | Use of Sodium Metabisulfite (Na₂S₂O₅) | nih.gov |

| Atom Economy | Multi-component Reactions | Three-component coupling of boronic acid, Na₂S₂O₅, and dimethyl carbonate | nih.gov |

| Benign Oxidants | Replacement of harsh oxidants | O₂/Air as the terminal oxidant for sulfide oxidation | organic-chemistry.org |

| Energy Efficiency | Alternative Energy Sources | Visible light-driven photocatalysis | nih.gov |

Chemical Transformations and Reactivity Profiles of 1 Methyl 4 1 Propynyl Sulphonyl Benzene

Reactivity of the Alkyne Moiety

The reactivity of the alkyne in 1-methyl-4-(1-propynyl-sulphonyl)benzene is significantly influenced by the attached sulfonyl group. This group acts as a strong activating group, making the triple bond susceptible to a variety of addition reactions. Its chemistry is characterized by reactions with nucleophiles, participation in cycloaddition reactions, and unique radical-mediated transformations.

Nucleophilic Additions to the Activated Triple Bond

The electron-deficient nature of the triple bond in acetylenic sulfones makes it an excellent Michael acceptor, readily undergoing nucleophilic attack. acs.org This reactivity is a cornerstone of the synthetic utility of this class of compounds. The regiochemical outcome of the addition is highly dependent on the nature of the nucleophile and the reaction conditions, leading to either Michael-type or "anti-Michael" adducts.

In conjugate or Michael-type additions, a nucleophile attacks the β-carbon of the activated alkyne, which is the carbon atom further from the sulfonyl group. This is the most common pathway for nucleophilic additions to acetylenic sulfones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an initial attack on the β-carbon, generating a vinyl carbanion intermediate that is stabilized by the adjacent sulfonyl group. Subsequent protonation yields the vinyl sulfone product. A wide array of nucleophiles, including amines, thiols, and stabilized carbanions, participate in this reaction. acs.orgorganic-chemistry.org The addition is typically highly stereoselective, often yielding the (E)-isomer as the major product due to a trans-addition mechanism.

Table 1: Examples of Michael-Type Additions to Acetylenic Sulfones

| Nucleophile | Reaction Conditions | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Thiophenol | Base catalyst (e.g., Et3N), various solvents | β-Thiovinyl sulfone | Predominantly E-isomer | acs.org |

| Piperidine | Neat or in a polar solvent | β-Aminovinyl sulfone (Enaminone analogue) | Typically E-isomer | nih.gov |

| Sodium Azide (B81097) | DMSO or DMF | β-Azidovinyl sulfone | E/Z mixture often observed | General Reactivity |

| Dimethyl Malonate | Basic conditions (e.g., NaOEt) | Vinyl sulfone with a malonate substituent | Generally trans-addition | organic-chemistry.org |

This reactivity is particularly valuable in modern organic synthesis for the construction of C(sp)–C(sp3) bonds. researchgate.net

Table 2: Radical-Mediated "Anti-Michael" Addition-Elimination

| Radical Source | Initiation Method | Overall Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Alkyl Iodides | Photoredox catalysis or chemical initiator (AIBN) | Alkynylation of alkyl radicals | Transfer of the propynyl (B12738560) group | rsc.org |

| Cyclohexane | Peroxide initiator | Direct C-H alkynylation | Formation of a C(sp)-C(sp3) bond | researchgate.net |

| Unactivated Alkenes | Radical initiator | Alkynylarylation | Simultaneous formation of C-C and C-alkyne bonds | rsc.org |

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

The electron-deficient nature of the triple bond in 1-methyl-4-(1-propynyl-sulphonyl)benzene makes it a potent dienophile and dipolarophile in cycloaddition reactions.

In Diels-Alder ([4+2]) cycloadditions, acetylenic sulfones react with electron-rich dienes to form six-membered ring systems. acs.org For instance, the reaction with cyclopentadiene (B3395910) yields a bicyclic adduct. These reactions often proceed under mild conditions, reflecting the high reactivity of the acetylenic sulfone as a dienophile.

The compound is also an excellent partner in 1,3-dipolar cycloaddition reactions ([3+2] cycloadditions). It reacts with a variety of 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic compounds like triazoles and isoxazoles, respectively. researchgate.net These reactions are a cornerstone of "click chemistry" and provide efficient access to complex heterocyclic scaffolds.

Electrophilic Additions to the Alkyne

In contrast to its high reactivity towards nucleophiles, the alkyne in 1-methyl-4-(1-propynyl-sulphonyl)benzene is deactivated towards electrophilic addition. The strong electron-withdrawing effect of the sulfonyl group reduces the electron density of the triple bond, making it a poor nucleophile. Consequently, classical electrophilic additions such as halogenation (e.g., addition of Br2) or hydrohalogenation (e.g., addition of HBr) are generally sluggish or require harsh conditions compared to electron-rich alkynes. When such reactions do occur, they often proceed with regioselectivity dictated by the electronic influence of the sulfonyl group.

Hydrosulfonylation Reactions

Hydrosulfonylation involves the addition of a sulfinic acid (RSO2H) across the triple bond. For acetylenic sulfones, this reaction can lead to the formation of bis(sulfonyl)alkenes. The addition of p-toluenesulfinic acid to 1-methyl-4-(1-propynyl-sulphonyl)benzene would result in a 1,2-bis(p-tolylsulfonyl)propene. The regiochemistry of the addition can be influenced by the reaction conditions, but typically the sulfonyl group of the attacking sulfinic acid adds to the β-carbon, consistent with a Michael-type addition pathway.

Selenosulfonylation Reactions

The propynyl group in 1-Methyl-4-(1-propynyl-sulphonyl)benzene can undergo selenosulfonylation, a reaction that involves the addition of a selenium and a sulfonyl group across the triple bond. While direct studies on 1-Methyl-4-(1-propynyl-sulphonyl)benzene are not extensively documented, the reactivity can be inferred from similar reactions with terminal alkynes.

One established method for the selenosulfonylation of alkynes involves their reaction with selenosulfonates, such as Se-phenyl p-tolueneselenosulfonate. This reaction often proceeds via a free-radical mechanism, initiated by agents like azobisisobutyronitrile (AIBN). The addition typically results in the formation of β-selenovinyl sulfones with high regio- and stereoselectivity. For terminal alkynes, the reaction generally yields the (E)-isomer with anti-Markovnikov regiochemistry.

More contemporary methods have been developed that avoid the pre-synthesis of selenosulfonates. For instance, a catalyst-free approach involves the reaction of terminal alkynes with arylsulfonyl hydrazides and diaryl diselenides in refluxing tetrahydrofuran. This method has been shown to be effective for a range of terminal and internal alkynes. Another approach utilizes electrochemical methods to achieve the selenosulfonylation of alkynes with sulfonyl hydrazides and diphenyl diselenide.

A plausible reaction scheme for the selenosulfonylation of a terminal alkyne with an arylsulfonyl hydrazide and a diaryl diselenide is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| R-C≡CH | ArSO₂NHNH₂ | (Ar'Se)₂ | Refluxing THF | (E)-R(Ar'Se)C=CH(SO₂Ar) |

Reactivity of the Sulfone Moiety

The sulfone group is a key determinant of the chemical behavior of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, influencing the molecule's electronic properties and participating in various reactions.

The p-tolylsulfonyl group is a potent electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density. This strong inductive effect significantly influences the reactivity of the adjacent propynyl group, making the acetylenic protons more acidic and the triple bond susceptible to nucleophilic attack. The electron-withdrawing nature of the sulfonyl group also plays a crucial role in stabilizing adjacent carbanions, a key aspect of its reactivity profile.

The sulfonyl group, in the form of a sulfinate anion (RSO₂⁻), can act as a leaving group in elimination reactions. While the sulfonyl group itself is less commonly displaced directly from an sp-hybridized carbon, related transformations can lead to its elimination. For instance, in reactions involving α-sulfonylnitroalkane anion radicals, the elimination of a p-toluenesulfinate anion has been observed. The ease of elimination of the sulfinate group is comparable to that of a bromide ion in certain systems.

In the context of propargyl systems, the hydroxyl group of propargyl alcohols is a poor leaving group. However, its conversion to a sulfonate ester, which is not the case for 1-Methyl-4-(1-propynyl-sulphonyl)benzene, would make it a much better leaving group for substitution and elimination reactions.

The strong electron-withdrawing nature of the sulfonyl group in 1-Methyl-4-(1-propynyl-sulphonyl)benzene facilitates the deprotonation of the carbon atom alpha to the sulfonyl group (the methylene (B1212753) group of the propargyl moiety), leading to the formation of an α-sulfonyl carbanion. These carbanions are stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

The generation of these carbanions is typically achieved through the use of a strong base. The resulting nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions. The alkylation of α-sulfur-containing carbanions is a well-established synthetic methodology. These stabilized carbanions can react with a range of electrophiles, including alkyl halides, aldehydes, and ketones.

| Carbanion Source | Electrophile | Product Type |

| α-sulfonyl compound + strong base | Alkyl halide | Alkylated sulfone |

| α-sulfonyl compound + strong base | Aldehyde/Ketone | β-hydroxy sulfone |

| N-sulfonylhydrazone + radical initiator | Electrophile (e.g., CO₂, aldehydes) | α-functionalized sulfone |

Intramolecular Cyclization Pathways

1-Methyl-4-(1-propynyl-sulphonyl)benzene and its analogs are precursors for various intramolecular cyclization reactions, leading to the synthesis of diverse heterocyclic and carbocyclic systems. These pathways are often initiated by the isomerization of the propargyl sulfone to a more reactive allenic sulfone intermediate.

Under basic conditions, propargyl sulfones can undergo isomerization to allenic sulfones. This in-situ generation of the allene (B1206475) is a critical step that initiates a cascade of reactions. For example, the reaction of sulfone-tethered arylalkynols with a base leads to the formation of cyclic β-ketosulfones through a sequence involving isomerization, intramolecular hydroalkoxylation, retro-oxa-Michael, and Michael addition steps. researchgate.net

A notable application is the synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides from eneyne sulfones. This process is induced by a base and is believed to proceed through a 6π-electrocyclization of a 1,3,5-trienyl sulfinate intermediate that is generated in situ. researchgate.net This method represents a significant departure from the behavior of corresponding ether compounds. researchgate.net

| Starting Material | Base/Catalyst | Key Intermediate | Product | Reference |

| Sulfone-tethered arylalkynols | Base | Allenic sulfone | Cyclic β-ketosulfones | researchgate.net |

| Enyne sulfones | Base | 1,3,5-trienyl sulfinate | 4,5-disubstituted 2H-thiopyran 1,1-dioxides | researchgate.net |

| Sulfonylalkynols | Chiral DMAP-derivatives | Allenic tautomer | Enantioenriched Tetrahydrofuran derivatives | nii.ac.jp |

The Garratt-Braverman (GB) cyclization is a powerful cycloaromatization reaction for constructing two consecutive carbon-carbon bonds. researchgate.net In the context of sulfones, this reaction typically involves bis-propargyl sulfone precursors. Under basic conditions, these precursors isomerize to bis-allenic sulfones, which then undergo cyclization. researchgate.net

Mechanistic studies involving deuterium (B1214612) labeling, EPR, and trapping experiments on bis-propargyl sulfones have provided strong evidence for a diradical mechanism. researchgate.net This is in contrast to analogous bis-propargyl ethers, which may follow an anionic [4+2] pathway. The nature of the heteroatom (sulfur vs. oxygen) bridging the propargyl units dictates the preferred mechanistic pathway. researchgate.net When bis-propargyl sulfones with different aromatic rings are used, the reaction shows selectivity, with the more electron-rich aromatic ring exhibiting greater involvement, supporting the diradical mechanism over an ionic one. researchgate.net This cyclization is a key step in synthesizing various polyaromatic compounds. researchgate.net

| Precursor | Conditions | Key Intermediate | Mechanism | Product | Reference |

| Bis-propargyl sulfone | Base | Bis-allenic sulfone | Diradical | Dihydronaphthalene derivatives / Aryl Naphthalene Sulfones | researchgate.netresearchgate.net |

| Bis-propargyl ether | Base | Bis-allenic ether | Anionic [4+2] | Phthalans | researchgate.net |

Functional Group Tolerance and Chemoselectivity in Transformations

The utility of synthetic methodologies involving 1-Methyl-4-(1-propynyl-sulphonyl)benzene and related compounds is significantly enhanced by their compatibility with various functional groups and the inherent chemoselectivity of their transformations.

In base-induced cyclizations for synthesizing 2H-thiopyran 1,1-dioxides, a wide variety of substituents on the aryl rings are tolerated. The reaction proceeds efficiently with both electron-donating and electron-withdrawing groups, with the notable exception of strongly electron-withdrawing substituents. researchgate.net Similarly, visible light-mediated desulfonylative alkylations exhibit good functional group tolerance, with unprotected amides, alkenes, and ammonium (B1175870) groups remaining intact under the reaction conditions. nih.gov

Chemoselectivity is a key feature of the Garratt-Braverman cyclization. When unsymmetrical bis-propargyl sulfones containing aromatic rings of different electronic natures are subjected to basic conditions, the subsequent cyclization pathway favors the involvement of the more electron-rich aromatic ring. researchgate.net This selectivity is consistent with a diradical mechanism where the more nucleophilic radical, stabilized by the electron-rich ring, preferentially participates in the bond-forming step. researchgate.net This predictable selectivity allows for the controlled synthesis of specifically substituted polycyclic aromatic systems.

| Transformation | Tolerated Groups | Intolerant Groups | Selectivity Principle | Reference |

| Base-Induced Cyclization | Most aryl substituents | Strongly electron-withdrawing groups | N/A | researchgate.net |

| Visible Light Desulfonylation | Unprotected amides, alkenes, ammonium groups | Not specified | N/A | nih.gov |

| Garratt-Braverman Cyclization | Varied aryl substituents | Not specified | Reaction favors pathway involving the more electron-rich aromatic ring. | researchgate.net |

Mechanistic Investigations of Reactions Involving 1 Methyl 4 1 Propynyl Sulphonyl Benzene

Elucidation of Reaction Pathways

Understanding the reaction pathways of 1-Methyl-4-(1-propynyl-sulphonyl)benzene is crucial for predicting its reactivity and for the rational design of synthetic routes to novel compounds. The electronic properties of the tolyl group, the activating nature of the sulfonyl group, and the reactivity of the propynyl (B12738560) triple bond all contribute to the compound's chemical behavior.

Radical reactions involving aryl propargyl sulfones can be initiated through various means, including the use of radical initiators or photolysis. These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps.

One potential radical pathway for 1-Methyl-4-(1-propynyl-sulphonyl)benzene involves the homolytic cleavage of the C-S or S-O bonds, although the latter is generally more stable. A more plausible scenario involves the addition of a radical species to the propynyl triple bond. For instance, a sulfonyl radical could be generated from a suitable precursor and add to the alkyne, leading to a vinyl radical intermediate. This intermediate can then participate in subsequent reactions, such as cyclizations or hydrogen atom abstraction.

Research on related propargyl alcohols has shown that sulfonylation can proceed via a radical mechanism. For example, the silver-promoted reaction of propargyl alcohols with sodium sulfinates is suggested to involve a sulfonyl radical. nih.gov This sulfonyl radical adds to the triple bond, initiating a cascade of reactions to form γ-keto sulfones. nih.gov While this is not a reaction of 1-Methyl-4-(1-propynyl-sulphonyl)benzene itself, it provides a model for the potential reactivity of the propynylsulfonyl moiety under radical conditions.

Another studied radical reaction is the homolytic cleavage of the C-SO2 bond in aryl sulfones, which can be facilitated by specific substituents. acs.orgnih.gov For instance, allylic aryl sulfones with an ortho-stannyl group undergo intramolecular radical attack on the sulfone, leading to cleavage of the C-S bond and generation of an allyl radical. acs.orgnih.gov This suggests that under specific conditions, the sulfonyl group in 1-Methyl-4-(1-propynyl-sulphonyl)benzene could act as a leaving group in radical processes.

| Radical Reaction Type | Initiation | Key Intermediate | Potential Product Class |

| Radical addition to alkyne | External radical source | Vinyl radical | Functionalized vinyl sulfones |

| Homolytic C-S bond cleavage | Intramolecular radical attack | Aryl and sulfonyl radicals | Desulfonylated products |

Anionic reactions of 1-Methyl-4-(1-propynyl-sulphonyl)benzene would likely involve the generation of a carbanion. The protons on the methyl group of the propynyl moiety are acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. Treatment with a strong base could deprotonate this position, forming a propargyl anion.

This anion is a versatile nucleophile and can react with a variety of electrophiles. For example, it could participate in alkylation, acylation, or addition to carbonyl compounds. The resulting products would be substituted allenes or alkynes, depending on the regioselectivity of the electrophilic attack.

Furthermore, the sulfonyl group itself can stabilize an adjacent anion, making the protons on the carbon attached to the sulfur atom acidic. However, in the case of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, the propargylic protons are significantly more acidic.

While specific studies on the anionic reactions of 1-Methyl-4-(1-propynyl-sulphonyl)benzene are not prevalent, the general reactivity of sulfones suggests that they can act as Michael acceptors in the presence of suitable nucleophiles and catalysts. The electron-withdrawing sulfonyl group activates the triple bond towards nucleophilic attack.

| Anionic Reaction Type | Base | Key Intermediate | Potential Product Class |

| Deprotonation of propynyl group | Strong base (e.g., n-BuLi) | Propargyl anion | Substituted allenes/alkynes |

| Michael addition to alkyne | Nucleophile (e.g., organocuprate) | Vinylic anion | Functionalized vinyl sulfones |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orglibretexts.org The propynyl group in 1-Methyl-4-(1-propynyl-sulphonyl)benzene can potentially participate in several types of pericyclic reactions, most notably cycloadditions.

As an activated alkyne due to the electron-withdrawing sulfonyl group, 1-Methyl-4-(1-propynyl-sulphonyl)benzene is a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.org When reacted with a conjugated diene, it would form a six-membered ring containing a sulfonyl group. The reaction is expected to be stereospecific and follow the general rules of pericyclic reactions. acs.org

Another possibility is the participation in [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipolarophile (1-Methyl-4-(1-propynyl-sulphonyl)benzene) and the 1,3-dipole.

| Pericyclic Reaction Type | Reactant Partner | Transition State | Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | 6-membered cyclic | Cyclohexadiene derivative |

| [3+2] Cycloaddition | 1,3-dipole | 5-membered cyclic | Five-membered heterocycle |

Catalytic Cycle Analysis in Metal-Mediated Transformations

Transition metal catalysis offers a powerful tool for the functionalization of organic molecules. 1-Methyl-4-(1-propynyl-sulphonyl)benzene possesses several sites for metal-catalyzed transformations, including the aryl C-H bonds, the C-S bond, and the propynyl group.

Palladium catalysts are widely used for cross-coupling reactions. youtube.com While reactions involving the cleavage of the strong aryl-SO2 bond are challenging, palladium catalysis is well-established for the synthesis of aryl sulfones. nih.govnih.gov A hypothetical catalytic cycle involving 1-Methyl-4-(1-propynyl-sulphonyl)benzene as a coupling partner could be envisaged, for example, in a Sonogashira-type reaction if the propynyl group were terminal.

A more plausible involvement in palladium catalysis is through reactions at the tolyl group. For instance, palladium-catalyzed C-H activation of the methyl group or the aromatic ring could lead to further functionalization.

A general catalytic cycle for the synthesis of a related diaryl sulfone via a palladium-catalyzed coupling of an aryl halide and a sulfinate salt would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) intermediate.

Transmetalation: The sulfinate salt undergoes transmetalation with the palladium(II) complex, replacing the halide with the sulfinato ligand.

Reductive Elimination: The two organic groups on the palladium center reductively eliminate to form the diaryl sulfone and regenerate the palladium(0) catalyst.

| Catalyst | Reactants | Key Steps | Product |

| Palladium(0) | Aryl halide, Sodium p-toluenesulfinate | Oxidative addition, Transmetalation, Reductive elimination | Diaryl sulfone |

Copper-catalyzed reactions are also prominent in the synthesis and transformation of sulfones. bohrium.comrsc.org Copper catalysts can mediate the coupling of sulfinates with aryl halides or boronic acids to form aryl sulfones. rsc.org

A representative copper-catalyzed cycle for the formation of an aryl sulfone from an arylboronic acid and an arylsulfonyl hydrazide involves a copper nanoparticle catalyst. rsc.org The proposed mechanism suggests the formation of an active copper species that facilitates the coupling of the two components.

For 1-Methyl-4-(1-propynyl-sulphonyl)benzene, copper catalysis could be relevant in reactions involving the propynyl group. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be a highly efficient method for the synthesis of triazoles, assuming a terminal alkyne derivative.

A general copper-catalyzed cycle for the synthesis of a diaryl sulfone might proceed as follows:

Coordination: The copper catalyst coordinates to the reactants, for example, an arylboronic acid and a sulfinate.

Oxidative Coupling/Transmetalation: A series of steps involving oxidative coupling or transmetalation leads to the formation of a copper intermediate bearing both aryl groups.

Reductive Elimination: The desired diaryl sulfone is formed through reductive elimination, regenerating the active copper catalyst.

| Catalyst | Reactants | Key Steps | Product |

| Copper(I)/Copper(II) | Arylboronic acid, Sodium p-toluenesulfinate | Coordination, Transmetalation, Reductive elimination | Diaryl sulfone |

Despite a comprehensive search for scientific literature, no specific mechanistic investigations concerning the chemical compound 1-Methyl-4-(1-propynyl-sulphonyl)benzene were found. Research detailing rhodium-based catalytic cycles, kinetic and thermodynamic studies of its transformations, or isotopic labeling experiments for mechanistic probing of this particular compound does not appear to be available in the public domain.

General information regarding the synthesis and properties of aryl sulfones exists; however, detailed experimental and mechanistic data for 1-Methyl-4-(1-propynyl-sulphonyl)benzene, as required by the specific sub-sections of the user's request, is absent from the available scientific literature. Therefore, it is not possible to provide the requested article with the specified focus and detailed research findings.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Bonding Characteristics

Theoretical investigations into the electronic structure of 1-Methyl-4-(1-propynyl-sulphonyl)benzene reveal a molecule with a complex interplay of electronic effects. The sulfonyl group (-SO2-) is strongly electron-withdrawing, a characteristic that significantly influences the electron distribution across the entire molecule. This is primarily due to the high electronegativity of the oxygen atoms and the formal oxidation state of the sulfur atom.

Natural Bond Orbital (NBO) analysis, a common computational tool, would likely show a highly polarized S-O bonds, with significant charge accumulation on the oxygen atoms. researchgate.net The sulfur-carbon bonds (both to the benzene (B151609) ring and the propynyl (B12738560) group) would exhibit covalent character, though also polarized towards the sulfur atom. The bond between the sulfonyl group and the p-tolyl moiety involves π-system interactions. While the sulfur atom's d-orbitals are not considered to play a significant role in bonding in modern theoretical treatments, hyperconjugative interactions involving n→σ* transitions are expected to be significant contributors to the stability of the molecule. researchgate.net

The benzene ring, substituted with an electron-donating methyl group and the electron-withdrawing propynyl-sulphonyl group, exhibits a push-pull electronic arrangement. This substitution pattern leads to a notable polarization of the aromatic π-system. The propynyl group, with its triple bond, also contributes to the electronic landscape, offering a region of high electron density that can participate in various chemical reactions.

A summary of anticipated bond characteristics is provided in the table below.

| Bond | Predicted Character | Electronic Contribution |

| S=O | Highly Polar Covalent | Major dipole moment contribution; electron sink |

| Caromatic-S | Polar Covalent | Linkage for electronic communication between ring and sulfone |

| S-Cpropynyl | Polar Covalent | Influences reactivity of the alkyne |

| C≡C | Non-polar Covalent (π-rich) | Site for electrophilic and nucleophilic addition reactions |

| Caromatic-H | Covalent | Standard aromatic C-H bonds |

| Cmethyl-H | Covalent | Standard aliphatic C-H bonds |

Quantum-Chemical Calculations (e.g., DFT, AM1) for Energetics and Transition States

Quantum-chemical calculations are essential for determining the energetic properties of 1-Methyl-4-(1-propynyl-sulphonyl)benzene and the transition states of its reactions. Density Functional Theory (DFT) is a widely used method for such investigations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G**. researchgate.net Simpler, semi-empirical methods like AM1 can also provide initial geometric and energetic estimations, though with lower accuracy. researchgate.net

These calculations can predict key energetic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is expected to be localized primarily on the p-tolyl ring and the propynyl C≡C triple bond, while the LUMO is likely centered on the sulfonyl group and the acetylenic carbon atoms, reflecting its electrophilic character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Furthermore, these computational methods are invaluable for mapping potential energy surfaces and locating transition states for various reactions. By calculating the activation energies, it is possible to predict the feasibility and rates of different reaction pathways.

Below is a table of representative data that would be obtained from such calculations, based on typical values for similar compounds.

| Parameter | Typical Computational Method | Predicted Outcome |

| Ground State Energy | DFT (B3LYP/6-311G) | A specific value in Hartrees, representing the molecule's total electronic energy. |

| HOMO Energy | DFT (B3LYP/6-311G) | Negative value, indicating ionization potential. |

| LUMO Energy | DFT (B3LYP/6-311G) | Negative or small positive value, indicating electron affinity. |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G) | A positive energy value, correlating with chemical reactivity. |

| Dipole Moment | DFT (B3LYP/6-311G**) | A vector quantity indicating the molecule's overall polarity. |

| Transition State Energies | DFT (QST2/QST3) | Energy barriers for specific reactions, used to calculate reaction rates. |

Reaction Mechanism Prediction and Validation through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and validating the mechanisms of reactions involving 1-Methyl-4-(1-propynyl-sulphonyl)benzene. The presence of the electron-withdrawing sulfonyl group makes the acetylenic group highly susceptible to nucleophilic attack, particularly Michael-type additions. researchgate.net

Computational studies can model the approach of a nucleophile to the propynyl group, calculating the energies of intermediates and transition states along the reaction coordinate. This allows for the determination of the most likely reaction pathway, including its stereochemical and regiochemical outcomes. For instance, the addition of a nucleophile could occur at either of the sp-hybridized carbons, and theoretical calculations can predict which of these is favored.

Moreover, theoretical models can be used to investigate pericyclic reactions, such as cycloadditions, where the propynyl group can act as a dienophile or dipolarophile. By calculating the activation energies for different possible cycloaddition pathways, the most probable product can be identified. The results of these theoretical predictions can then be compared with experimental data, where available, to validate the proposed mechanisms.

Conformational Analysis Relevant to Stereoselectivity and Reactivity

The three-dimensional structure and conformational flexibility of 1-Methyl-4-(1-propynyl-sulphonyl)benzene are key determinants of its reactivity and stereoselectivity. Conformational analysis, typically performed using computational methods, involves exploring the potential energy surface by rotating around single bonds.

The key rotational degrees of freedom in this molecule are around the Caromatic-S bond and the S-Cpropynyl bond. Rotation around the Caromatic-S bond will determine the orientation of the sulfonyl group relative to the benzene ring. While free rotation is expected, certain conformations that minimize steric hindrance between the oxygen atoms and the aromatic ring will be energetically favored. acs.org

The conformation around the S-Cpropynyl bond will influence the accessibility of the triple bond to incoming reagents. Theoretical calculations can identify the lowest energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its interactions with other molecules, which in turn governs the stereoselectivity of its reactions. In reactions involving chiral reagents or catalysts, understanding the preferred conformation of the substrate is essential for predicting the stereochemical outcome.

Spectroscopic Feature Prediction for Mechanistic Insight

Computational chemistry provides a powerful means of predicting the spectroscopic features of 1-Methyl-4-(1-propynyl-sulphonyl)benzene, which can be used to gain insight into its structure and reaction mechanisms.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. sci-hub.se These theoretical spectra can be used to assign the peaks in an experimental IR spectrum. Key predicted vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1300-1350 cm-1 and 1140-1160 cm-1 regions, respectively), the C≡C stretch of the propynyl group (around 2100-2260 cm-1), and various C-H and C-C stretching and bending modes of the aromatic ring. By comparing the predicted spectra of reactants, intermediates, and products, it is possible to monitor the progress of a reaction and identify transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict 1H and 13C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus. The predicted chemical shifts can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of reaction products. For instance, the chemical shifts of the protons and carbons in the vicinity of the reaction center will change in a predictable way during a chemical transformation, providing valuable mechanistic information.

A table of predicted spectroscopic features is presented below.

| Spectroscopy | Feature | Predicted Region/Value | Mechanistic Insight |

| IR | S=O Asymmetric Stretch | ~1350 cm-1 | Disappearance or shift indicates reaction at the sulfonyl group. |

| IR | S=O Symmetric Stretch | ~1150 cm-1 | Disappearance or shift indicates reaction at the sulfonyl group. |

| IR | C≡C Stretch | ~2200 cm-1 | Disappearance indicates addition across the triple bond. |

| 1H NMR | Aromatic Protons | 7.0-8.0 ppm | Changes in splitting patterns or shifts can indicate changes in electronic environment. |

| 1H NMR | Methyl Protons (propynyl) | ~2.0 ppm | Shift or disappearance indicates reaction at the propynyl group. |

| 1H NMR | Methyl Protons (tolyl) | ~2.4 ppm | Generally less affected unless the aromatic system is directly involved in the reaction. |

| 13C NMR | Acetylenic Carbons | 70-90 ppm | Significant shifts upon reaction, indicating a change in hybridization. |

| 13C NMR | Aromatic Carbons | 120-145 ppm | Shifts can provide information about changes in substituent electronic effects. |

Synthetic Utility and Strategic Applications in Organic Synthesis

1-Methyl-4-(1-propynyl-sulphonyl)benzene as a Key Building Block

1-Methyl-4-(1-propynyl-sulphonyl)benzene, also known as p-tolyl prop-1-ynyl sulfone, is a synthetic organic compound that serves as a versatile and strategic building block in organic synthesis. ontosight.ai Its utility stems from the unique arrangement of its functional groups: a p-toluenesulfonyl (tosyl) group and a propynyl (B12738560) group. This combination imparts a distinct reactivity profile to the molecule, making it a valuable precursor for the construction of more complex molecular architectures. researchgate.net

The core value of this compound as a building block lies in the powerful electron-withdrawing nature of the tosyl group, which strongly activates the alkyne for various chemical transformations. Arylsulfonyl acetylenes are recognized as potent Michael acceptors, readily undergoing nucleophilic addition reactions. orgsyn.org This characteristic allows for the facile introduction of the propynyl sulfone moiety into other molecules, forming the basis for subsequent synthetic steps. A wide array of nucleophiles, including thiolates, amines, cuprates, and malonate anions, can participate in these additions, highlighting the compound's broad applicability. orgsyn.org

The general structure and key reactive sites are summarized in the table below.

| Feature | Description | Synthetic Implication |

| Tosyl Group | A strong electron-withdrawing group. | Activates the alkyne for nucleophilic attack and radical addition. |

| Alkynyl Group | A reactive carbon-carbon triple bond. | Serves as an electrophilic site (Michael acceptor) and a handle for cycloaddition reactions. |

| Aromatic Ring | A p-substituted benzene (B151609) ring. | Can be further functionalized to introduce additional complexity. |

This table illustrates the key structural features of 1-Methyl-4-(1-propynyl-sulphonyl)benzene and their implications for its use as a synthetic building block.

Role as an Alkynylating Reagent in Organic Synthesis

Beyond its function as a Michael acceptor, 1-Methyl-4-(1-propynyl-sulphonyl)benzene and related acetylenic sulfones serve as effective alkynylating reagents, particularly in radical-mediated reactions. rsc.org This process, known as SOMOphilic alkynylation (Singly Occupied Molecular Orbital), provides a powerful method for constructing C(sp)–C bonds. rsc.org

The mechanism involves the addition of a carbon-centered radical to the alkyne, followed by a β-elimination of the sulfonyl radical (•SO₂-Tol). This sequence results in the net transfer of the propynyl group to the radical species, forming a new internal alkyne. This transformation is particularly valuable as it allows for the alkynylation of substrates that may not be suitable for traditional nucleophilic or electrophilic alkynylation methods. rsc.org

Key aspects of its role as an alkynylating reagent include:

Radical Acceptance: The electron-deficient alkyne readily accepts a wide range of alkyl radicals.

Sulfonyl Leaving Group: The p-toluenesulfonyl group is an excellent leaving group in its radical form, driving the reaction forward.

Versatility: This method allows for the direct alkynylation of various organic molecules by generating a radical intermediate. rsc.org

The process can be summarized by the following general reaction scheme: R• + CH₃-C≡C-SO₂-Tol → [R-C(CH₃)=C•-SO₂-Tol] → R-C≡C-CH₃ + •SO₂-Tol

Preparation of Functionalized Derivatives for Downstream Synthesis

The synthetic utility of 1-Methyl-4-(1-propynyl-sulphonyl)benzene is greatly expanded by the ability to prepare a variety of functionalized derivatives. These modifications can be targeted at either the aromatic ring or the alkynyl moiety, creating a library of specialized reagents for downstream applications.

One powerful strategy for derivatization involves using the sulfonyl group as a "blocking group" to direct electrophilic aromatic substitution. masterorganicchemistry.com For instance, the para-position of toluene (B28343) can be sulfonated, an electrophile can be introduced at the ortho position, and the sulfonyl group can then be removed. A similar logic can be applied to the pre-existing p-tolyl sulfone structure to introduce additional substituents onto the aromatic ring, thereby creating more complex building blocks.

Furthermore, multi-component synthesis protocols allow for the generation of diverse arylalkynyl sulfones. acs.orgnih.gov These methods often start from simple precursors like aryl iodides or organomagnesium reagents and combine them with a sulfur dioxide source (like DABSO) and an ethynylating agent to construct the desired arylalkynyl sulfone core. acs.orgnih.gov This approach enables the synthesis of derivatives with various electronic properties by simply changing the starting aryl component, leading to sulfones with electron-donating or electron-withdrawing groups on the aromatic ring. acs.org

| Derivative Type | Synthetic Strategy | Purpose |

| Ring-Substituted | Electrophilic aromatic substitution on the p-tolyl ring. | To introduce new functional groups (e.g., nitro, halogen) for further reactions. |

| Varied Aryl Sulfones | One-pot, three-component synthesis from different aryl precursors. acs.orgnih.gov | To tune the electronic properties of the molecule for specific applications. |

| Modified Alkyne | Nucleophilic addition to the alkyne followed by further transformation. | To create complex vinyl sulfones or other functionalized olefinic structures. |

This table outlines strategies for creating functionalized derivatives of 1-Methyl-4-(1-propynyl-sulphonyl)benzene.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural features of 1-Methyl-4-(1-propynyl-sulphonyl)benzene make it a compound of interest for applications in materials science and polymer chemistry. ontosight.airsc.org The combination of a rigid aromatic ring, a polar sulfone group, and a reactive alkyne provides a molecular scaffold that can be integrated into advanced materials.

The presence of the propynyl group makes this compound a suitable monomer or co-monomer for polymerization reactions. Alkynes are known to participate in various polymerization mechanisms, including addition and cycloaddition reactions, to form polymer backbones with conjugated or rigid structures. rsc.org

Additionally, the sulfone moiety is a key component in a class of high-performance polymers known as poly(arylene ether sulfone)s (PAES). core.ac.uk These materials are prized for their excellent thermal stability, mechanical strength, and chemical resistance. core.ac.ukdigitellinc.com While PAES are typically synthesized through nucleophilic aromatic substitution, the structure of 1-Methyl-4-(1-propynyl-sulphonyl)benzene suggests its potential use as a specialty monomer to introduce alkyne functionalities into a PAES backbone. These pendent alkyne groups can then be used for cross-linking or post-polymerization modification, for example, via "click chemistry" reactions.

The conjugated system formed by the aromatic ring and the alkyne, influenced by the strongly electron-withdrawing sulfone group, suggests potential for applications in advanced organic materials. Molecules with similar donor-acceptor and conjugated structures are often investigated for their non-linear optical (NLO) properties. science.gov The significant dipole moment and hyperpolarizability required for NLO applications could potentially arise from the electronic asymmetry in this molecule.

Furthermore, the thermal stability imparted by the aryl sulfone group makes it an attractive component for materials designed to operate at elevated temperatures. Its rigid structure could be exploited in the design of organic semiconductors, liquid crystals, or as a component in specialized resins and composites.

Integration into "Click Chemistry" Frameworks (e.g., SuFEx Reactions)

While the sulfone moiety of 1-Methyl-4-(1-propynyl-sulphonyl)benzene is not a direct participant in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, which require a sulfonyl fluoride (R-SO₂F), its propynyl group allows for its seamless integration into the broader "click chemistry" framework. sigmaaldrich.com

Specifically, the terminal alkyne functionality makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the quintessential click reaction. organic-chemistry.orgwikipedia.org This reaction involves the facile and highly specific coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The reaction is known for its high yield, tolerance of a wide range of functional groups, and simple reaction conditions. organic-chemistry.org

In this context, 1-Methyl-4-(1-propynyl-sulphonyl)benzene can be used to "click" the p-toluenesulfonyl-containing fragment onto any molecule bearing an azide group. This provides a modular and efficient way to synthesize complex molecules, attach probes to biological targets, or functionalize polymer surfaces.

| Click Reaction Type | Role of 1-Methyl-4-(1-propynyl-sulphonyl)benzene | Outcome |

| CuAAC | Provides the terminal alkyne component. | Forms a stable 1,4-disubstituted 1,2,3-triazole linkage. |

| SuFEx | Not a direct participant (it is a sulfone, not a sulfonyl fluoride). | N/A |

This table clarifies the role of 1-Methyl-4-(1-propynyl-sulphonyl)benzene within different "click chemistry" frameworks.

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of alkynyl sulfones, including 1-Methyl-4-(1-propynyl-sulphonyl)benzene, has traditionally relied on methods such as the oxidation of alkynyl sulfides and various coupling strategies. researchgate.net While effective, these methods can sometimes require harsh conditions or pre-functionalized starting materials. researchgate.net Future research is increasingly focused on developing more sustainable and atom-economical synthetic routes.

Key emerging trends include:

Metal-free Catalysis: Iodine-catalyzed reactions of arylacetylenes with sodium sulfinates represent a move away from transition metals, offering a more environmentally benign approach. organic-chemistry.org

Electrochemical Synthesis: The use of electrochemistry provides an external-oxidant-free and often milder alternative for the sulfonylation of alkynes. organic-chemistry.org

Photocatalysis: Heterogeneous photocatalysis is being explored for C-S coupling reactions, which could lead to highly efficient and recyclable catalytic systems for the synthesis of alkynyl sulfones. researchgate.net

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, the direct sulfonylation of C-H bonds is a major goal for improving synthetic efficiency. thieme-connect.com

These methodologies align with the principles of green chemistry by reducing waste, avoiding toxic reagents, and improving energy efficiency.

| Methodology | Key Advantages | Representative Catalyst/Reagent |

| Metal-free Catalysis | Avoids toxic and expensive metals | Iodine, organic-chemistry.org 2,2,2-Trifluoroacetophenone organic-chemistry.org |

| Electrochemical Synthesis | Mild conditions, no external oxidants | - |

| Photocatalysis | Use of light as a renewable energy source | Heterogeneous photocatalysts (e.g., RuO4@C) researchgate.net |

| Direct C-H Functionalization | High atom economy | BF3-mediated reactions mdpi.com |

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

1-Methyl-4-(1-propynyl-sulphonyl)benzene and related alkynyl sulfones are recognized for their utility in a variety of chemical transformations, including cycloadditions and conjugate additions. researchgate.net However, their full reactive potential is far from exhausted. Future explorations are likely to focus on uncovering novel reactivity patterns.

Areas of interest include:

Radical Cascade Reactions: The ability of the sulfonyl group to participate in radical reactions opens up possibilities for complex cascade sequences, allowing for the rapid construction of intricate molecular architectures. researchgate.net

Multi-component Reactions: Designing new multi-component reactions involving 1-Methyl-4-(1-propynyl-sulphonyl)benzene would enable the synthesis of diverse and complex molecules in a single step. thieme-connect.com

Desulfonylative Functionalization: Developing new methods for the selective removal or transformation of the sulfonyl group after it has served its purpose in a synthesis would enhance the synthetic utility of this class of compounds. acs.org

The discovery of new reactions will broaden the applicability of 1-Methyl-4-(1-propynyl-sulphonyl)benzene as a synthetic intermediate.

Advanced Mechanistic Characterization Techniques and In-Situ Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new ones. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of reactions involving 1-Methyl-4-(1-propynyl-sulphonyl)benzene.

Future research in this area will likely involve:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the formation and consumption of intermediates, offering a more dynamic picture of the reaction pathway.

Kinetic Studies: Detailed kinetic analysis can help to determine rate laws and activation parameters, providing quantitative insights into the reaction mechanism. acs.org

Isotope Labeling Studies: The use of isotopically labeled substrates can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

These advanced characterization methods will move the field from a qualitative to a quantitative understanding of reactivity.

Computational Design and Prediction of Novel Transformations and Catalysts

Computational chemistry has become an indispensable tool in modern organic synthesis. mdpi.com For 1-Methyl-4-(1-propynyl-sulphonyl)benzene, computational methods can be used to predict its reactivity and to design new catalysts for its transformation.

Key applications of computational chemistry in this context include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. nih.gov This can help to rationalize experimental observations and to predict the outcome of new reactions. acs.org

Catalyst Design: Computational screening can be used to identify promising catalyst candidates for new transformations, accelerating the discovery process. rsc.org This rational design approach is more efficient than the traditional trial-and-error method. epfl.ch

Understanding Non-covalent Interactions: In supramolecular catalysis, computational methods can be used to understand the subtle non-covalent interactions between the substrate and the catalyst that govern reactivity and selectivity. nih.gov

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in the chemistry of alkynyl sulfones. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. neuroquantology.com The integration of the synthesis and reactions of 1-Methyl-4-(1-propynyl-sulphonyl)benzene with flow chemistry platforms is an emerging trend.

Future developments in this area are expected to include:

Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene will enable its on-demand production and facilitate its use in multi-step syntheses. researchgate.net